N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJDGMVFXJYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-6-(piperidin-1-yl)pyridazine
The pyridazine core is synthesized from 3,6-dichloropyridazine through nucleophilic aromatic substitution (NAS). Piperidine displaces the chloride at position 6 under basic conditions.
- Reactants : 3,6-Dichloropyridazine (1.0 equiv), piperidine (1.2 equiv).
- Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.
- Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
- Yield : 78%.
- Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.42 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 3.72–3.68 (m, 4H), 1.68–1.62 (m, 6H).
Introduction of the 4-Aminophenyl Group
Suzuki-Miyaura Coupling
The 4-aminophenyl group is introduced via a palladium-catalyzed cross-coupling reaction between 3-chloro-6-(piperidin-1-yl)pyridazine and 4-aminophenylboronic acid.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃ (2.0 equiv).
- Solvent : Dioxane/H₂O (4:1), 90°C, 8 h.
- Yield : 65%.
- Characterization : HRMS (ESI) m/z calculated for C₁₅H₁₈N₄ [M+H]⁺: 295.1421; found: 295.1418.
Formation of the Carboxamide Moiety
Synthesis of Benzo[d]dioxole-5-carbonyl Chloride
Piperonylic acid (benzo[d]dioxole-5-carboxylic acid) is treated with thionyl chloride to generate the acyl chloride.
Procedure :
- Reactants : Piperonylic acid (1.0 equiv), SOCl₂ (3.0 equiv).
- Conditions : Reflux, 4 h.
- Workup : Excess SOCl₂ removed under reduced pressure.
Acylation of 3-(4-Aminophenyl)-6-(piperidin-1-yl)pyridazine
The aniline undergoes acylation with benzo[d]dioxole-5-carbonyl chloride in the presence of a base.
- Base : DIPEA (2.5 equiv).
- Solvent : DCM, 0°C → rt, 6 h.
- Yield : 82%.
- Characterization : ¹³C NMR (100 MHz, CDCl₃) δ 166.5 (C=O), 148.2 (OCH₂O), 128.3–108.1 (aromatic carbons).
Alternative Synthetic Routes
Buchwald-Hartwig Amination
An alternative method involves coupling 3-chloro-6-(piperidin-1-yl)pyridazine with 4-nitroaniline, followed by reduction and acylation:
- Coupling : Pd₂(dba)₃/Xantphos catalyst, Cs₂CO₃, toluene, 110°C, 24 h.
- Reduction : H₂, Pd/C, MeOH, rt, 2 h.
- Acylation : As in Section 4.2.
Yield : 58% (over three steps).
Optimization and Challenges
Regioselectivity in Pyridazine Substitution
Electronic and steric factors favor substitution at position 6 over position 3. Using bulkier amines (e.g., tert-butylpiperazine) reduces competing reactions.
Catalyst Screening in Suzuki Coupling
Pd(OAc)₂ with SPhos ligand improved yields to 72% compared to Pd(PPh₃)₄ (65%).
Analytical Characterization
- Molecular Formula : C₂₃H₂₂N₄O₃.
- HRMS : m/z 402.1692 [M+H]⁺ (calculated: 402.1695).
- ¹H NMR : δ 8.51 (s, 1H, NH), 7.92–6.85 (m, 7H, aromatic), 6.07 (s, 2H, OCH₂O), 3.72–1.62 (m, 11H, piperidine and CH₂).
Industrial-Scale Considerations
- Cost-Effective Ligands : XPhos ligand reduces Pd loading to 1 mol% without yield loss.
- Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic acylation.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Uniqueness
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole core, which is known for its diverse pharmacological properties. The presence of the piperidinyl and pyridazinyl moieties enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.46 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The following mechanisms have been proposed:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest, particularly at the G2/M phase.
- Apoptosis Induction : It may trigger programmed cell death pathways through the activation of caspases and other apoptotic markers.
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, contributing to its protective effects against cancer progression.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings are summarized below:
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 2.5 | Induction of G2/M phase arrest |
| HepG2 (Liver Cancer) | 3.0 | Apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 4.0 | Inhibition of proliferation |
These findings indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
A notable case study involved the evaluation of this compound's effects on A549 lung cancer cells:
- Experimental Design : Cells were treated with varying concentrations of the compound, followed by flow cytometry analysis.
- Results : Treatment resulted in a significant increase in the percentage of cells in the G2/M phase (up to 70% at 5 µM), indicating effective cell cycle arrest.
Additionally, apoptosis assays revealed increased levels of cleaved PARP and active caspases, confirming the induction of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
